molecular formula C7H12N2S B13976844 N-((2-methylthiazol-4-yl)methyl)ethanamine

N-((2-methylthiazol-4-yl)methyl)ethanamine

Cat. No.: B13976844
M. Wt: 156.25 g/mol
InChI Key: BQDNYZHADCMHAP-UHFFFAOYSA-N
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Description

N-((2-Methylthiazol-4-yl)methyl)ethanamine is a thiazole-derived compound characterized by a methyl group at the 2-position of the thiazole ring and an ethanamine moiety linked via a methylene bridge at the 4-position. The thiazole core, a five-membered heterocyclic ring containing sulfur and nitrogen, is a common pharmacophore in medicinal chemistry due to its electronic and steric properties.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C7H12N2S/c1-3-8-4-7-5-10-6(2)9-7/h5,8H,3-4H2,1-2H3

InChI Key

BQDNYZHADCMHAP-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CSC(=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methylthiazol-4-yl)methyl)ethanamine typically involves the reaction of 2-methylthiazole with an appropriate alkylating agent. One common method is the alkylation of 2-methylthiazole with bromoethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-((2-methylthiazol-4-yl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific conditions depending on the nucleophile used.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

N-((2-methylthiazol-4-yl)methyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-((2-methylthiazol-4-yl)methyl)ethanamine involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, and the ethanamine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Electron-withdrawing groups like chlorine () increase reactivity at the thiazole ring, favoring nucleophilic substitution reactions . Aromatic substituents (e.g., phenyl in ) introduce π-π stacking interactions, which are critical for receptor binding in drug design .

Amine Chain Modifications: Ethanamine chains (target compound) balance flexibility and basicity, whereas dimethylamino groups () increase basicity (pKa ~9–10), enhancing ionic interactions . Thioether linkages () improve metabolic stability compared to ethers but may reduce solubility .

Comparison with Analogues :

  • Nizatidine Intermediate () : Synthesized via sequential alkylation and thioether formation, emphasizing the role of triethylamine as a base .
  • Chlorothiazole Derivatives () : Utilize ethyl bromoacetate for side-chain elongation, followed by thiol substitution .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 2-methyl group (logP ~1.5–2.0) likely provides moderate lipophilicity, compared to more polar derivatives like the methoxyphenyl compound (logP ~1.0) .
  • Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for bioavailability .

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